molecular formula C16H12O4 B8527686 7-Hydroxy-3-(4-hydroxy-phenyl)-4-methyl-chromen-2-one

7-Hydroxy-3-(4-hydroxy-phenyl)-4-methyl-chromen-2-one

Cat. No. B8527686
M. Wt: 268.26 g/mol
InChI Key: NWVKVBBNCRPFPD-UHFFFAOYSA-N
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Patent
US06518301B1

Procedure details

A suspension of 3-(4-acetoxyphenyl)-7-acetoxy-4-methylcoumarin (500 mg) in THF (10 mL) and 1N aqueous sodium hydroxide (10 mL) was stirred for 1 h. The mixture is acidified to pH=1 with concentrated HCl and extracted with EtOAc 1 water. The organic layer was washed with brine and dried over MgSO4. Evaporation of the solvent and trituration of the residue with ether gave the title compound (140 mg)
Name
3-(4-acetoxyphenyl)-7-acetoxy-4-methylcoumarin
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[C:12](=[O:26])[O:13][C:14]3[C:19]([C:20]=2[CH3:21])=[CH:18][CH:17]=[C:16]([O:22]C(=O)C)[CH:15]=3)=[CH:7][CH:6]=1)(=O)C.Cl>C1COCC1.[OH-].[Na+]>[OH:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]2[C:12](=[O:26])[O:13][C:14]3[C:19]([C:20]=2[CH3:21])=[CH:18][CH:17]=[C:16]([OH:22])[CH:15]=3)=[CH:9][CH:10]=1 |f:3.4|

Inputs

Step One
Name
3-(4-acetoxyphenyl)-7-acetoxy-4-methylcoumarin
Quantity
500 mg
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C1)C=1C(OC2=CC(=CC=C2C1C)OC(C)=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc 1 water
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent and trituration of the residue with ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=1C(OC2=CC(=CC=C2C1C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: CALCULATEDPERCENTYIELD 36.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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